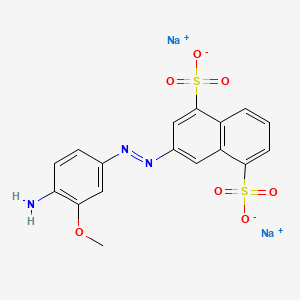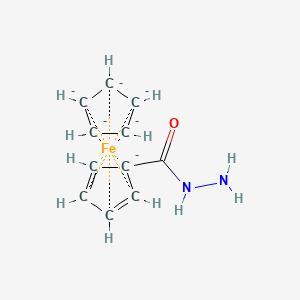
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadiene, carbohydrazide, and iron
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron typically involves the reaction of cyclopentadiene with carbohydrazide in the presence of an iron catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent oxidation. One common method involves the Diels-Alder reaction, where cyclopentadiene undergoes a [4+2] cycloaddition with a suitable dienophile, followed by coordination with iron to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form. Additionally, the scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of iron hydrides and other reduced species.
Substitution: The compound can undergo substitution reactions where ligands attached to the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron oxides, while reduction can produce iron hydrides. Substitution reactions can result in a variety of iron-ligand complexes.
Scientific Research Applications
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron has several scientific research applications:
Chemistry: The compound is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to iron metabolism.
Mechanism of Action
The mechanism of action of cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron involves its ability to coordinate with various substrates and facilitate chemical transformations. The iron center plays a crucial role in these processes by providing a site for electron transfer and stabilization of reaction intermediates. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with substrates through coordination bonds and facilitates their conversion to desired products .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: This compound shares the cyclopentadienyl ligand but differs in its coordination environment and reactivity.
Ferrocene: Another iron-containing compound with cyclopentadienyl ligands, known for its stability and use in various applications.
Iron pentacarbonyl: A simpler iron complex with carbonyl ligands, used in different catalytic processes.
Uniqueness
Cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron is unique due to its combination of cyclopentadiene and carbohydrazide ligands, which provide distinct reactivity and coordination properties. This uniqueness makes it valuable for specific catalytic and research applications that other similar compounds may not be suitable for .
Properties
Molecular Formula |
C11H12FeN2O-6 |
|---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
cyclopenta-2,4-diene-1-carbohydrazide;cyclopentane;iron |
InChI |
InChI=1S/C6H7N2O.C5H5.Fe/c7-8-6(9)5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,7H2,(H,8,9);1-5H;/q-1;-5; |
InChI Key |
RWNHMWZNSOBJFE-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)C(=O)NN.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



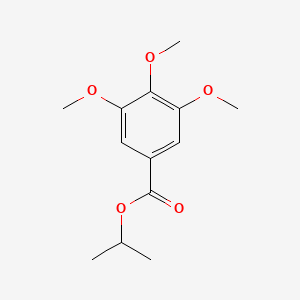
![[4-(4-Propylcyclohexyl)phenyl] 4-(4-propylphenyl)benzoate](/img/structure/B13773313.png)
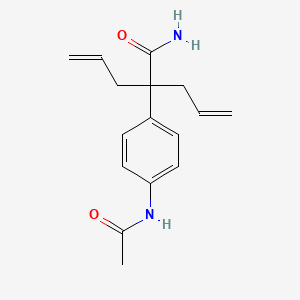


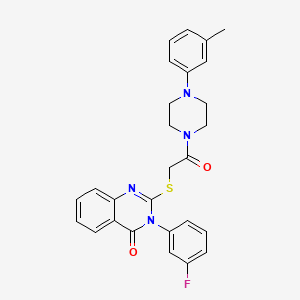
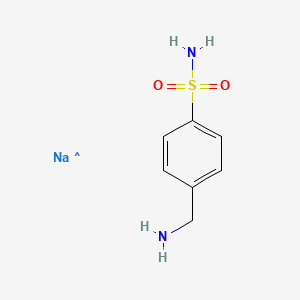
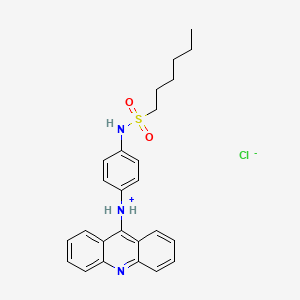
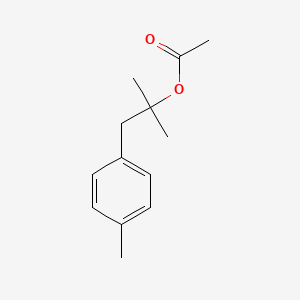

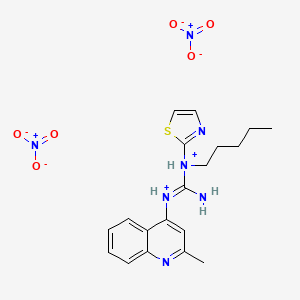
![1H-Pyrrolo[2,3-B]pyridine, 4-(1-piperidinyl)-](/img/structure/B13773358.png)
